amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- CAS No. 28462-17-1](/img/structure/B13935981.png)
Acetamide, N-[5-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. The compound’s structure includes multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate typically involves a multi-step process. One common method includes the diazotization of 2-chloro-4-nitrobenzenamine, followed by coupling with 3-acetamido-N,N-bis(2-acetoxyethyl)benzeneamine . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is formed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves precise control of temperature, pressure, and the use of high-purity reagents to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the nitro group present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye synthesis and reactions.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the dye and pigment industry for coloring textiles and other materials.
Mechanism of Action
The mechanism of action of 2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate involves its interaction with molecular targets through its functional groups. The compound can form various interactions, such as hydrogen bonding and π-π stacking, with target molecules. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing their behavior and function.
Comparison with Similar Compounds
Similar Compounds
Disperse Red 1671: A similar compound with comparable dyeing properties.
Other Azo Dyes: Compounds with similar azo groups and aromatic structures.
Uniqueness
2-[[3-Acetamido-4-(2-chloro-4-nitro-phenyl)diazenyl-phenyl]-(2-cyanoethyl)amino]ethyl acetate is unique due to its specific combination of functional groups, which provide distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the dye and pigment industries.
Properties
CAS No. |
28462-17-1 |
|---|---|
Molecular Formula |
C21H21ClN6O5 |
Molecular Weight |
472.9 g/mol |
IUPAC Name |
2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]ethyl acetate |
InChI |
InChI=1S/C21H21ClN6O5/c1-14(29)24-21-13-16(27(9-3-8-23)10-11-33-15(2)30)4-7-20(21)26-25-19-6-5-17(28(31)32)12-18(19)22/h4-7,12-13H,3,9-11H2,1-2H3,(H,24,29) |
InChI Key |
UYRHHMBFMQRBGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCC#N)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


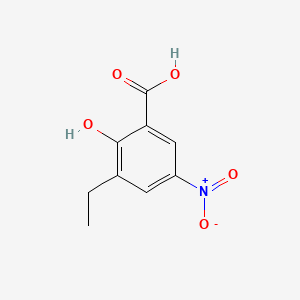
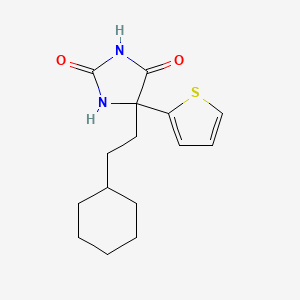
![4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B13935910.png)
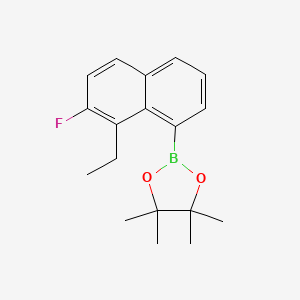
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)
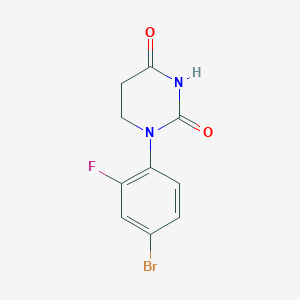
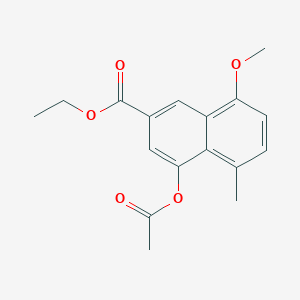
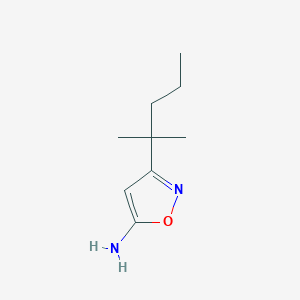
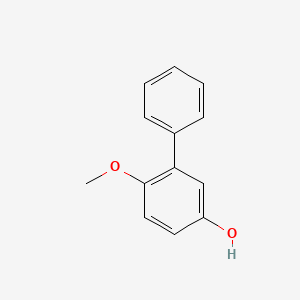
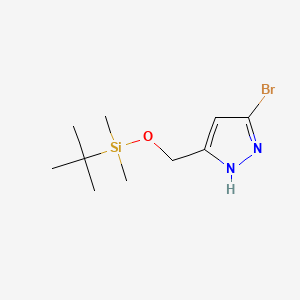
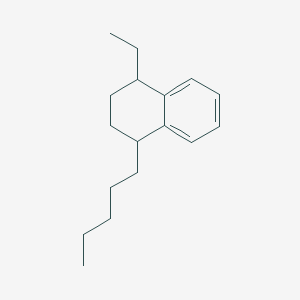
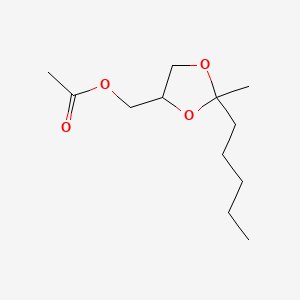
![9-Bromonaphtho[2,3-b]benzofuran](/img/structure/B13935970.png)

